molecular formula C8H7Br2F B1315681 1,2-Bis(bromomethyl)-3-fluorobenzene CAS No. 62590-16-3

1,2-Bis(bromomethyl)-3-fluorobenzene

Cat. No.: B1315681
CAS No.: 62590-16-3
M. Wt: 281.95 g/mol
InChI Key: RFGAFUSDCBRIFT-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-3-fluorobenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where two bromomethyl groups and one fluorine atom are substituted on the benzene ring

Preparation Methods

The synthesis of 1,2-Bis(bromomethyl)-3-fluorobenzene typically involves the bromination of 3-fluorotoluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The general reaction scheme is as follows:

3-Fluorotoluene+2NBSThis compound+2Succinimide\text{3-Fluorotoluene} + 2 \text{NBS} \rightarrow \text{this compound} + 2 \text{Succinimide} 3-Fluorotoluene+2NBS→this compound+2Succinimide

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1,2-Bis(bromomethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl groups can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups. For example, reaction with sodium hydroxide can yield 3-fluoro-1,2-bis(hydroxymethyl)benzene.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. For instance, oxidation with potassium permanganate can produce 3-fluoro-1,2-bis(formyl)benzene.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include:

  • Nucleophiles (e.g., NaOH, RONa, RNH2)
  • Oxidizing agents (e.g., KMnO4, CrO3)
  • Reducing agents (e.g., LiAlH4, NaBH4)

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Bis(bromomethyl)-3-fluorobenzene has several applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions due to its ability to form covalent bonds with biological molecules.

Mechanism of Action

The mechanism by which 1,2-Bis(bromomethyl)-3-fluorobenzene exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The bromomethyl groups are highly reactive towards nucleophiles, allowing the compound to modify proteins, nucleic acids, and other biomolecules. This reactivity is exploited in various applications, including the development of enzyme inhibitors and molecular probes.

Comparison with Similar Compounds

1,2-Bis(bromomethyl)-3-fluorobenzene can be compared with other similar compounds, such as:

    1,2-Bis(bromomethyl)benzene: Lacks the fluorine atom, which can significantly alter its reactivity and applications.

    1,2-Bis(chloromethyl)-3-fluorobenzene:

    1,2-Bis(bromomethyl)-4-fluorobenzene: Fluorine atom in a different position, affecting its chemical behavior and applications.

The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and altered electronic effects, making it distinct from its analogs.

Properties

IUPAC Name

1,2-bis(bromomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGAFUSDCBRIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555998
Record name 1,2-Bis(bromomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62590-16-3
Record name 1,2-Bis(bromomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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